molecular formula C20H19F5N2O B1259171 伊达洛匹林 CAS No. 467459-31-0

伊达洛匹林

货号 B1259171
CAS 编号: 467459-31-0
分子量: 398.4 g/mol
InChI 键: YBAWYTYNMZWMMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Idalopirdine, also known as Lu AE58054 or SGS 518, is an orally available drug that acts as an antagonist of the serotonin 6 (5-HT6) receptor . This receptor subtype is primarily expressed in the brain, particularly in the cerebral cortex and hippocampus. It has been proposed to play a role in cognitive impairments associated with schizophrenia and Alzheimer’s disease .


Molecular Structure Analysis

Idalopirdine is a small molecule with a complex structure. Its chemical name is 2-(6-fluoro-1H-indol-3-yl)-ethyl]-[3-(2,2,3,3-tetrafluoropropoxy)-benzyl]-amine . The molecular weight is approximately 398.377 .


Physical And Chemical Properties Analysis

Idalopirdine is a small molecule with a molecular weight of approximately 398.377 . It is known to be orally available .

科学研究应用

Alzheimer’s Disease Cognitive Symptom Management

Idalopirdine has been studied as an adjunct to cholinesterase inhibitors for managing cognitive symptoms in Alzheimer’s disease. However, clinical trials have shown that when added to cholinesterase inhibitor treatment, idalopirdine did not significantly decrease cognitive loss over 24 weeks . This suggests that while the initial hypothesis was promising, the practical application in this area may be limited.

Serotonin Receptor Antagonism

As a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, idalopirdine has been explored for its potential to modulate serotonin levels. This mechanism is thought to potentiate central acetylcholine levels and neuronal activity, which could have implications for improving cognition in animal models .

Drug Development for Neurodegenerative Diseases

Idalopirdine represents a class of drugs that target neurotransmitter systems, offering a different approach to neurodegenerative disease treatment. Its development and testing contribute to the broader understanding of therapeutic strategies and the challenges faced in creating effective treatments for conditions like Alzheimer’s disease .

Positron Emission Tomography (PET) Receptor Occupancy Studies

Idalopirdine has been used in vivo PET studies to understand receptor occupancy and guide dose selection in clinical trials. These studies are crucial for determining the therapeutic window and optimizing dosages for maximum efficacy with minimal side effects .

Clinical Trial Methodology

The extensive clinical trials conducted with idalopirdine offer insights into trial design, particularly in the context of Alzheimer’s disease. Analyzing the outcomes and methodologies of these trials can inform future research practices and improve the chances of success in subsequent studies .

Combination Therapy Evaluation

Idalopirdine’s use in combination with other Alzheimer’s disease medications, such as cholinesterase inhibitors, provides a framework for evaluating the efficacy of combination therapies. Although the results have not supported its use, the research process contributes to the knowledge base on how to effectively combine treatments .

作用机制

Target of Action

Idalopirdine is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor . This receptor subtype is primarily expressed in the brain, particularly in the cerebral cortex and hippocampus . It has been proposed to play a role in cognitive impairments associated with neurological disorders such as schizophrenia and Alzheimer’s disease .

Mode of Action

As a 5-HT6 receptor antagonist, idalopirdine blocks the action of serotonin, a neurotransmitter, at the 5-HT6 receptors . This blockade is thought to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission .

Biochemical Pathways

It is known that 5-ht6 receptor antagonists can influence various neurotransmitter systems in the brain, including the cholinergic, glutamatergic, noradrenergic, and dopaminergic systems . These systems play crucial roles in cognitive function, and their enhancement may help alleviate cognitive deficits seen in conditions like Alzheimer’s disease .

Pharmacokinetics

It is known that idalopirdine is orally available , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

It is known that idalopirdine has been used in trials studying the treatment of cognition, schizophrenia, and alzheimer’s disease . In animal models, idalopirdine has been shown to reduce food intake and prevent the development of obesity .

Action Environment

It is known that factors such as diet can influence the development of conditions like obesity and alzheimer’s disease, which idalopirdine has been studied for

属性

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAWYTYNMZWMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026015
Record name 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SGS518 is a selective antagonist of the 5-Hydroxytryptamine-6 (5-HT6) serotonin receptor believed to act by enhancing transmission of chemicals in the brain.
Record name SGS518
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Idalopirdine

CAS RN

467459-31-0
Record name Idalopirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467459-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idalopirdine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467459310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idalopirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDALOPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59WCJ0YNWM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Combine isopropanol (500 g), 2,2,3,3-tetrafluoropropylbenzaldehyde (116.8 g), and 6-fluorotryptamine (1.15 equiv.). Heat to reflux over about 1.5 hour. After 30 minutes at the reflux, distill and over 30 minutes collect about 380 g of distillate. Cool the reaction mixture to 50° C. and add NaBH4 (19.71 g) in one portion. After 1 hour at 50° C., slowly add water over 15 minutes and allow the resulting solution to cool to room temperature overnight. Distill the isopropanol under reduced pressure to give a residue and extract with dichloromethane, combine organic layers, and treat with 1N aqueous HCl (650 mL) to give a solid. Stir the heavy suspension for 2 hours at 20–25° C. Collect the solid by filtration, wash with dichloromethane and dry at 50° C. under vacuum overnight to afford title compound.
Name
2,2,3,3-tetrafluoropropylbenzaldehyde
Quantity
116.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Combine 6-fluorotryptamine hydrochloride (90 g, 0.419 mol) and water (900 ml). Add an aqueous solution of NaOH (2N, 230 ml) and dichloromethane (900 ml). After 1 hour, separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash water, dry over MgSO4, and evaporate to a residue. Combine the residue and toluene (200 ml) and evaporate to give 78.45 g of a brown oil. Combine the above 78.5 g with another 41.4 g batch to provide 6-fluorotryptamine. Combine 6-fluorotryptamine (119.85) and ethanol (3.325 L), add 2,2,3,3-tetrafluoropropoxybenzaldehyde (176 g, 0.745 moles, 1.2 equiv.) and 150 g of molecular sleve 3 Å. Heat to reflux. After 2 hours, cool to RT room temperature and add NaBH4 (35.2 g, 0.93 mol, 1.5 equiv.). After 1 hour, filter through celite and wash with 500 ml of ethanol. Evaporate the filtrate under reduced pressure to give an oily residue. Partition the residue between water and dichloromethane. Separate the layers, extract the aqueous later with dichloromethane, combine organic layers, wash with brine and dry over MgSO4. Filter and evaporate under reduced pressure to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
3.325 L
Type
reactant
Reaction Step One
Name
Quantity
35.2 g
Type
reactant
Reaction Step Two

Q & A

Q1: What is the primary mechanism of action of Idalopirdine?

A1: Idalopirdine acts as a selective antagonist of the serotonin-6 (5-HT6) receptor. [, , , ] These receptors are primarily found in brain regions associated with memory and executive function, making them potential targets for Alzheimer's disease (AD) treatment. [, , ]

Q2: How does 5-HT6 receptor antagonism potentially benefit AD patients?

A2: Blocking 5-HT6 receptors is believed to enhance the release of several neurotransmitters crucial for memory and cognition, including acetylcholine, glutamate, dopamine, and noradrenaline. [] This enhanced neurotransmission could potentially counteract the cognitive decline observed in AD. [, ]

Q3: Did preclinical studies support the potential of Idalopirdine in AD?

A3: Yes, preclinical studies indicated that Idalopirdine, when co-administered with the acetylcholinesterase inhibitor donepezil, showed synergistic effects on brain activity in rats. [, , , , ] These effects included potentiating cholinergic and glutamatergic transmission, influencing neural oscillations in the hippocampus and frontal lobes, and reversing working memory deficits. []

Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of Idalopirdine within these research papers?

A4: The provided research papers primarily focus on the pharmacological and clinical aspects of Idalopirdine. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.

Q5: Do these research papers discuss the material compatibility and stability of Idalopirdine under various conditions?

A5: No, the focus of the provided research articles is on the pharmacological properties and clinical trial outcomes of Idalopirdine. Information related to material compatibility and stability under various conditions is not discussed.

Q6: Was computational chemistry and modeling used in the development of Idalopirdine?

A7: While the provided papers don't detail the initial development phases of Idalopirdine, one study utilized computational approaches to design novel phenothiazine derivatives as potential 5-HT6 receptor antagonists. [] This study used molecular docking, ADMET prediction, and molecular dynamics simulations to evaluate the binding affinity and drug-like properties of these derivatives. This illustrates the application of computational chemistry in exploring and optimizing potential 5-HT6 antagonists.

Q7: Did research explore how modifications to the Idalopirdine structure impacted its activity?

A7: The provided research primarily focuses on Idalopirdine itself and does not delve into detailed SAR studies exploring the impact of structural modifications on its activity, potency, or selectivity.

Q8: Is there information about Idalopirdine's stability under various conditions or formulation strategies to improve its properties?

A8: The research papers provided do not discuss the stability of Idalopirdine under different conditions or strategies for its formulation.

Q9: Do these research articles discuss SHE (Safety, Health, and Environment) regulations related to Idalopirdine?

A9: The provided research articles primarily focus on the scientific and clinical aspects of Idalopirdine and do not delve into specific SHE regulations related to its development or use.

Q10: What is known about the pharmacokinetic profile of Idalopirdine?

A11: While the provided articles do not go into extensive detail about specific ADME parameters, they mention that transient elevations in liver enzymes (ALT/AST) were observed in clinical trials. [] These elevations were generally asymptomatic and resolved regardless of continued treatment or withdrawal. []

Q11: Did Idalopirdine demonstrate a synergistic effect with Donepezil in clinical trials, as suggested by preclinical data?

A12: Despite promising preclinical data, the large-scale phase 3 clinical trials failed to demonstrate a statistically significant improvement in cognition when Idalopirdine was added to donepezil treatment in patients with mild to moderate AD. [, , , , ]

Q12: Is there information about potential resistance mechanisms to Idalopirdine or cross-resistance with other compounds?

A12: The provided research articles do not discuss resistance mechanisms to Idalopirdine or cross-resistance with other compounds.

Q13: What is known about the safety and tolerability of Idalopirdine?

A15: Idalopirdine was generally found to be safe and well-tolerated in clinical trials. [, ] The most common side effect was transient elevations in liver enzymes (ALT/AST), which typically resolved even with continued treatment. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。